1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride is a chemical compound with the empirical formula C6H12ClN3O. It is a solid substance that is used in various scientific research applications. The compound is known for its unique structure, which includes an oxadiazole ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Methylation of the Amine: The amine group is methylated using methylating agents like methyl iodide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.
Scientific Research Applications
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique isopropyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)10-11-7;/h5,8H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYGCOWLJFRKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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